molecular formula C24H25N5O2 B2984067 3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105227-86-8

3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2984067
CAS No.: 1105227-86-8
M. Wt: 415.497
InChI Key: BQSSONZXGQKCNA-UHFFFAOYSA-N
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Description

This compound is a pyrimidoindole derivative featuring a piperazine moiety substituted with a 2,4-dimethylphenyl group and linked via a 2-oxoethyl chain. Its structural complexity arises from the fusion of a pyrimidine ring with an indole system, creating a planar heterocyclic core. The piperazine substituent enhances solubility and modulates receptor interactions, while the 2,4-dimethylphenyl group may influence steric and electronic properties.

Properties

IUPAC Name

3-[2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-7-8-20(17(2)13-16)27-9-11-28(12-10-27)21(30)14-29-15-25-22-18-5-3-4-6-19(18)26-23(22)24(29)31/h3-8,13,15,26H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSSONZXGQKCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimidine core fused with an indole structure and a piperazine moiety. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity, which is crucial for biological activity. The molecular formula is C24H30N4O2C_{24}H_{30}N_{4}O_{2} with a molecular weight of approximately 414.53 g/mol.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, piperazine derivatives have shown promise in inhibiting cancer cell proliferation. A study demonstrated that derivatives containing the piperazine ring effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Activity

Piperazine derivatives are known for their antimicrobial properties. In vitro studies have shown that compounds similar to This compound possess activity against both Gram-positive and Gram-negative bacteria. The SAR studies indicate that modifications on the piperazine ring can enhance antibacterial efficacy.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research into related piperazine compounds indicates they may act as serotonin receptor modulators, which could be beneficial in managing conditions like anxiety and depression.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • The piperazine ring is critical for binding to biological targets.
  • Substituents on the phenyl group influence lipophilicity and receptor affinity.
  • The ketone group contributes to the overall stability and reactivity of the compound.

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalModulation of serotonin receptors

Case Studies

  • Anticancer Efficacy : A study involving a series of piperazine derivatives reported that compounds structurally related to our target exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
  • Antimicrobial Testing : In a comparative study on antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones indicating effective antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

Pyrimido[5,4-b]indol-4(5H)-one Derivatives

  • 2-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl] analog (CAS 536715-73-8) Structural Difference: Replaces the 2,4-dimethylphenyl group with a 3-(trifluoromethyl)phenyl moiety and introduces a sulfanyl linker. Synthesis: Custom synthesis available via Arctom Scientific, though bioactivity data remain unpublished .
  • 3-(4-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl analog (CAS 536707-19-4)
    • Structural Difference : Substitutes the piperazine ring with piperidine and incorporates a 4-methoxyphenyl group.
    • Implications : The methoxy group may alter electron distribution, affecting binding affinity to serotonin or dopamine receptors .
Piperazine-Substituted Analogs
  • N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-morpholin-4-carboxamide (4j)

    • Structural Difference : Replaces the pyrimidoindole core with a benzothiazole-morpholine hybrid.
    • Bioactivity : Demonstrated moderate antiproliferative activity in vitro (Table 1, ). Yield: 85% .
  • 1-(3,4-Dimethylphenyl)-3-(4-(4-((4-(2-(2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (3e)

    • Structural Difference : Integrates a coumarin-hydrazinyl-thiazole system instead of pyrimidoindole.
    • Properties : Yield: 72.2%; ESI-MS m/z: 666.3 [M−2HCl+H]+. The coumarin moiety may confer fluorescence properties for imaging applications .

Data Tables: Key Comparative Metrics

Research Findings and Implications

  • Antitumor Potential: Benzothiazole-piperazine analogs (e.g., 4l) showed in vitro efficacy, suggesting that the target compound’s pyrimidoindole core may similarly interact with DNA or kinase targets .
  • Anti-HIV Activity : Derivatives in inhibited HIV-1/2 replication, implying that the piperazine-oxoethyl motif is critical for viral enzyme inhibition.
  • Synthetic Challenges : Lower yields (e.g., 23% for 4l in ) highlight the complexity of introducing nitroimidazole or benzyl groups, which may guide optimization strategies for the target compound.

Q & A

Q. How do structural modifications (e.g., substituents on the pyrimidoindole core) impact in vitro toxicity profiles?

  • Methodological Answer : Synthesize analogs with halogen or methyl substitutions. Screen cytotoxicity in HEK293 or HepG2 cells using MTT assays. Compare results with computational toxicity predictors (e.g., ProTox-II) to correlate structure-activity relationships .

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